
Cyclopentadienide
Descripción general
Descripción
Cyclopentadienide is a monocyclic arene. It derives from a hydride of a cyclopentadiene.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Catalysis
- Cyclopentadienide derivatives are foundational in synthetic chemistry, finding applications in chiral catalysis and as ligands for organometallic complexes with potential diagnostic and therapeutic applications (Frei, 2019).
- Its use extends to the manufacture of polyesters, perfumes, elastomers, and pesticides. Metallocene complexes of cyclopentadienide serve as valuable catalysts (Keenan, 2000).
- Chiral derivatives of cyclopentadienyl ligands show potential in asymmetric catalysis, with applications in enantioselective reactions (Newton et al., 2016).
Organometallic Chemistry and Material Science
- Sodium and potassium cyclopentadienides are vital in organometallic chemistry for preparing numerous cyclopentadienyl complexes (Panda et al., 2003; Panda et al., 2014).
- Its derivatives have wide applications in the synthesis of metallocene compounds, organic intermediates, and organic photoelectric materials (Ye et al., 2016).
- Cyclopentadienide is a critical component in the oxidation chemistry of aromatic fuel components and poly-aromatic hydrocarbon growth in combustion applications (Robinson & Lindstedt, 2011).
Novel Syntheses and Applications
- Heterocycle-fused cyclopentadienides, known as "heterocenes," show significant potential in improving the catalytic properties of d- and f-element complexes (Nifant’ev et al., 2019).
- Cyclopentadienes serve as valuable intermediates in organic synthesis and find use in novel organic reactions leading to fluorescent polycyclic compounds (Fang et al., 2014).
- The impact of storage conditions on cyclopentadiene's thermal stability is a concern in large-scale organic synthesis, highlighting its potential hazards (Ende et al., 2007).
Specialized Syntheses and Reactions
- Functionalized alkali metal cyclopentadienides have various organic functional groups, leading to the synthesis of compounds like peptide-substituted Cp anions (Erker et al., 2008).
- Cyclopentadiene's high reactivity in electron-demand Diels-Alder reactions makes it ideal for click reactions, useful in experimental and theoretical studies on reactivity and stability (Levandowski & Raines, 2021).
Propiedades
IUPAC Name |
cyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H/q-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKOGOPEQSHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027108 | |
| Record name | 2,4-Cyclopentadienide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienide | |
CAS RN |
12127-83-2 | |
| Record name | 2,4-Cyclopentadienide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone](/img/structure/B1229639.png)

![Benzoic acid, 4-hydroxy-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-](/img/structure/B1229643.png)
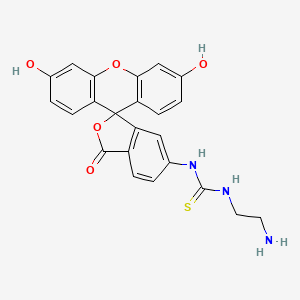

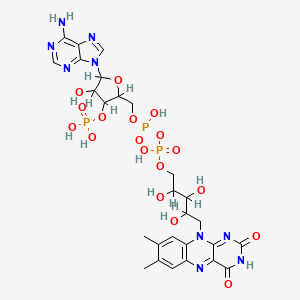

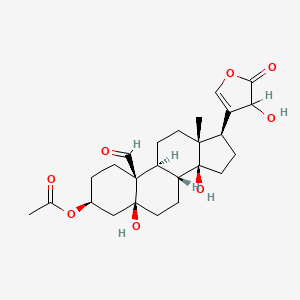
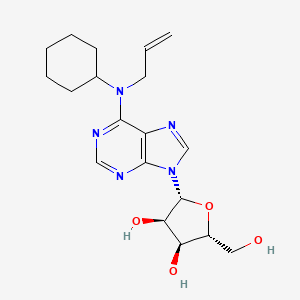

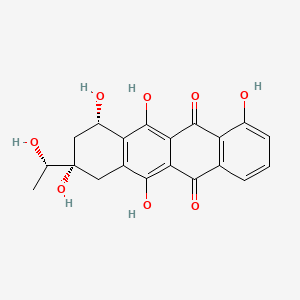
![N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1229656.png)
